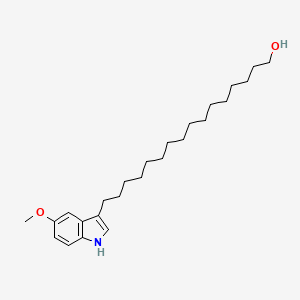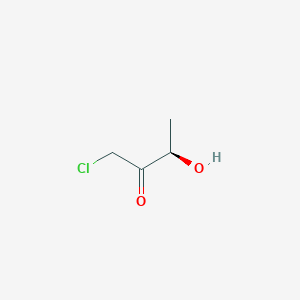
2-Butanone, 1-chloro-3-hydroxy-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 1-chloro-3-hydroxy-, (3R)- is a chiral compound with the molecular formula C4H7ClO2. It is a derivative of butanone, featuring a chlorine atom and a hydroxyl group attached to the carbon chain. The (3R)- designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-3-hydroxy-, (3R)- can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-3-butanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases. These enzymes catalyze the reduction of the carbonyl group to a hydroxyl group with high enantioselectivity under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of robust enzymes with high catalytic efficiency. The development of novel non-aqueous media can improve the solubility of substrates, enhancing the overall yield and purity of the product .
化学反応の分析
Types of Reactions
2-Butanone, 1-chloro-3-hydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Butanone, 1-chloro-3-hydroxy-, (3R)- can be oxidized to form 2-chloro-3-butanone.
Reduction: Reduction of the carbonyl group results in the formation of 2-Butanone, 1-chloro-3-hydroxy-, (3R)-.
Substitution: Substitution of the chlorine atom can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
2-Butanone, 1-chloro-3-hydroxy-, (3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with enzymes and other biological molecules.
作用機序
The mechanism of action of 2-Butanone, 1-chloro-3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to act as a chiral catalyst or intermediate in various reactions .
類似化合物との比較
Similar Compounds
2-Butanone, 3-chloro-: Similar in structure but lacks the hydroxyl group.
2-Butanone, 1-hydroxy-: Similar but lacks the chlorine atom.
3-Hydroxy-2-pentanone: Similar but has an additional carbon in the chain.
Uniqueness
2-Butanone, 1-chloro-3-hydroxy-, (3R)- is unique due to its specific stereochemistry and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups and stereochemistry makes it a valuable compound in asymmetric synthesis and other applications .
特性
CAS番号 |
658076-40-5 |
|---|---|
分子式 |
C4H7ClO2 |
分子量 |
122.55 g/mol |
IUPAC名 |
(3R)-1-chloro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H7ClO2/c1-3(6)4(7)2-5/h3,6H,2H2,1H3/t3-/m1/s1 |
InChIキー |
DKBHILOBKFFVCR-GSVOUGTGSA-N |
異性体SMILES |
C[C@H](C(=O)CCl)O |
正規SMILES |
CC(C(=O)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



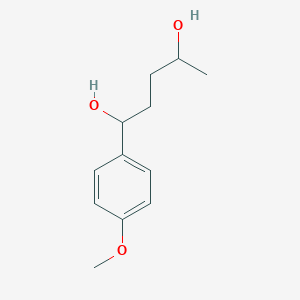
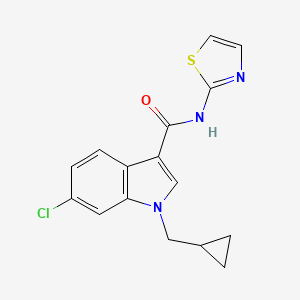

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
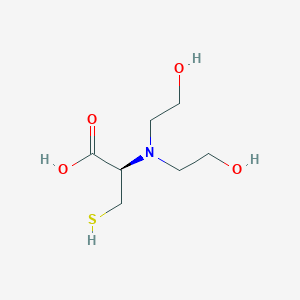
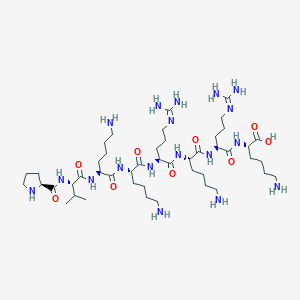
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
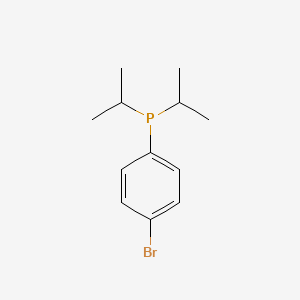
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
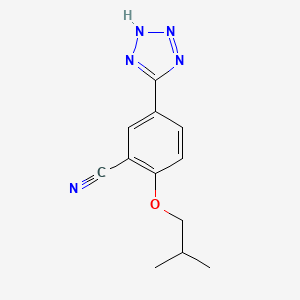
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)

